2-Methyl-3-nitroisonicotinamide
Description
Properties
Molecular Formula |
C7H7N3O3 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-methyl-3-nitropyridine-4-carboxamide |
InChI |
InChI=1S/C7H7N3O3/c1-4-6(10(12)13)5(7(8)11)2-3-9-4/h2-3H,1H3,(H2,8,11) |
InChI Key |
WDTNAWBEWYTAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
The introduction of methyl groups to pyridine rings often relies on nucleophilic aromatic substitution (NAS), particularly at electron-deficient positions. In the preparation of 2-methyl-3-bromopyridine, sodium-mediated coupling of diethyl malonate with 2-chloro-3-nitropyridine provided a high-yield pathway. Analogously, 3-nitroisonicotinamide could undergo NAS at the 2-position using methyl Grignard reagents under inert conditions, though steric hindrance from the nitro group may necessitate catalytic acceleration.
Friedel-Crafts Alkylation Limitations
Traditional Friedel-Crafts alkylation is ineffective for pyridine due to its electron-deficient nature. However, leveraging Lewis acid catalysts such as AlCl₃ in tandem with activating groups (e.g., amides) might enable electrophilic attack at the 2-position. This approach remains speculative but is informed by benzene derivative functionalization, where acetamide groups enhance ring reactivity.
Sequential Functionalization Approaches
Nitration Followed by Methylation
A sequential route beginning with the nitration of isonicotinamide could exploit the amide’s meta-directing effect to introduce the nitro group at the 3-position. Subsequent methylation at the 2-position via DoM or NAS would complete the synthesis. For example, nitration using HNO₃/H₂SO₄ at 0–5°C achieved a 60.6% yield in the synthesis of 2-methyl-3-nitrophenylacetic acid, suggesting comparable conditions could apply to pyridine systems.
Methylation Followed by Nitration
Alternatively, introducing the methyl group first via metalation-methylation ensures precise positioning before nitration. This method risks over-nitration but benefits from the methyl group’s ortho/para-directing influence, potentially favoring the 3-position when steric and electronic factors are balanced.
Multi-Step Synthesis from Pre-Functionalized Intermediates
Chloronicotinamide Pathways
Building on the synthesis of 2-methyl-3-bromopyridine, 2-chloroisonicotinamide could serve as a precursor. Displacement of the chloro group with a methyl moiety via Suzuki-Miyaura coupling or nucleophilic substitution, followed by nitration, offers a modular route. For instance, palladium-catalyzed cross-coupling with methylboronic acid could install the methyl group, after which nitration would proceed at the activated 3-position.
Cyclization of Keto-Enamine Intermediates
Constructing the pyridine ring de novo through cyclization reactions presents another avenue. Reacting a diketone precursor (e.g., 3-nitroacetylacetone) with an ammonia source under Hantzsch-like conditions could yield the substituted pyridine core, with subsequent amidation introducing the carboxamide group.
Characterization and Analytical Validation
Spectroscopic Confirmation
Infrared (IR) spectroscopy would identify key functional groups, such as the carbonyl stretch of the amide (~1680 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520 and 1340 cm⁻¹). Nuclear magnetic resonance (NMR) analysis would resolve the methyl singlet at δ 2.2–2.5 ppm and aromatic protons adjacent to electron-withdrawing groups.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm could quantify purity, while mass spectrometry (MS) would confirm the molecular ion peak at m/z 195 for the core structure.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for 2-Methyl-3-nitroisonicotinamide, and how can purity be maximized?
- Methodology : Multi-step synthesis involving nitration and amidation reactions under controlled conditions (e.g., temperature, solvent selection). Purity optimization requires chromatographic techniques (HPLC, column chromatography) and spectroscopic validation (NMR, IR) to confirm structural integrity. Reaction yields depend on stoichiometric ratios and catalyst selection (e.g., palladium for cross-coupling reactions) .
- Key Parameters : Monitor reaction intermediates via TLC, and use recrystallization with solvents like ethanol or DCM for final purification .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodology : Determine solubility in polar/non-polar solvents (e.g., water, DMSO) and measure melting points via differential scanning calorimetry (DSC). Stability under varying pH and temperature conditions can be assessed using accelerated degradation studies .
- Data Interpretation : Compare results with structurally analogous compounds (e.g., methyl 3-nitroisonicotinate) to identify trends in nitro-group reactivity and steric effects .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Guidelines : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Store in airtight containers at 2–8°C to prevent decomposition. Refer to GHS hazard codes for nitro compounds (e.g., H302: harmful if swallowed) .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?
- Methodology : Perform molecular docking studies with target proteins (e.g., bacterial enzymes) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
- Data Contradictions : If experimental IC50 values conflict with docking scores, re-evaluate ligand protonation states or solvent effects in simulations .
Q. What strategies resolve discrepancies in bioactivity data across studies involving this compound?
- Approach : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% via HPLC). Use positive/negative controls to rule out batch-to-batch variability. Cross-reference with PubChem bioassay data for consistency checks .
- Case Example : If one study reports antimicrobial activity while another does not, test compound stability in culture media or assess metabolite interference .
Q. How can advanced spectroscopic techniques clarify the degradation pathways of this compound?
- Methodology : Employ LC-MS/MS to identify degradation products under stress conditions (e.g., UV light, oxidative environments). Use high-resolution mass spectrometry (HRMS) to assign fragment structures and propose degradation mechanisms .
- Application : Compare degradation profiles with nitro-substituted analogs (e.g., 2-Chloro-3-methylisonicotinonitrile) to infer nitro-group lability .
Q. What experimental designs are suitable for evaluating the ecological toxicity of this compound?
- Framework : Follow OECD guidelines for terrestrial/aquatic toxicity testing. Use Daphnia magna or Vibrio fischeri models for acute toxicity. Assess bioaccumulation potential via logP measurements and soil adsorption studies .
- Data Integration : Cross-validate with computational tools like EPA EPI Suite to predict environmental persistence .
Methodological Best Practices
- Data Presentation : Report numerical data to three significant figures, justified by instrument precision (e.g., ±0.001 g for analytical balances). Avoid raw data redundancy; use tables for comparative analyses (e.g., bioactivity vs. structural analogs) .
- Ethical Compliance : Obtain institutional review for studies involving biological systems. Document statistical methods (e.g., ANOVA for dose-response curves) and significance thresholds (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
